Roussin's Red Salt

Description

Historical Context and Discovery of Roussin's Salts

The mid-19th century was a period of significant advancement in synthetic inorganic chemistry. It was during this time, in 1858, that the French chemist François-Zacharie Roussin made a pivotal discovery. wikipedia.orgwikipedia.orguea.ac.uk While investigating the reactions between the nitroprusside ion, [Fe(CN)₅NO]²⁻, and sulfur, he synthesized a series of novel iron-sulfur-nitrosyl compounds. wikipedia.org Among these were two particularly stable crystalline salts, which became known as Roussin's Red Salt and Roussin's Black Salt. wikipedia.orgproquest.commerriam-webster.com

The discovery of these salts, particularly this compound (K₂[Fe₂S₂(NO)₄]) and Roussin's Black Salt (K[Fe₄S₃(NO)₇]), marked the first synthesis of iron-sulfur clusters. wikipedia.orgwikipedia.org These compounds were remarkable for their time, representing some of the first examples of ligand-bridged metal dimers and polynitrosyl metal clusters. proquest.com Roussin's initial synthetic work laid the groundwork for future investigations into the synthesis, structure, and reactivity of this important class of molecules. wikipedia.orgillinois.edu The red salt is noted to be unstable, while the black salt is more stable. merriam-webster.com

Overview of Iron-Sulfur-Nitrosyl Cluster Chemistry

Iron-sulfur (Fe-S) clusters are fundamental cofactors in a vast array of biological processes. wikipedia.org These clusters, composed of iron and sulfide (B99878) ions, are integral to proteins involved in electron transfer, metabolic catalysis, and gene regulation. uea.ac.ukwikipedia.org The most common biological cores are the [2Fe-2S] and [4Fe-4S] clusters. uea.ac.ukwikipedia.org

The interaction of nitric oxide (NO) with these biological iron-sulfur clusters is a critical area of study, as it can lead to the formation of various iron nitrosyl species. nih.gov This process is significant in the context of both cellular signaling and nitrosative stress. The reaction of NO with Fe-S clusters often results in the disassembly of the cluster and the formation of dinitrosyl iron complexes (DNICs). nih.govmit.edu

Synthetic iron-sulfur-nitrosyl clusters, such as Roussin's salts, serve as invaluable models for understanding the complex chemistry that occurs in biological systems. researchgate.net They provide a platform to study the structural, spectroscopic, and reactive properties of the Fe-NO-S linkage. The chemistry of these clusters is diverse, with various structures known, including those with cubane-type and incomplete cubane-type geometries. wikipedia.orgwikipedia.org

Classification and Relationship with Dinitrosyl Iron Complexes (DNICs)

Dinitrosyl iron complexes (DNICs) are a class of coordination compounds characterized by an iron center bound to two nitric oxide ligands, often with additional ligands such as thiolates. wikipedia.orgnih.gov These complexes are significant as they are frequently formed when iron-sulfur proteins are exposed to nitric oxide. wikipedia.org

This compound is intrinsically linked to the chemistry of DNICs. Specifically, the esters of this compound, which have the general formula [Fe₂(SR)₂(NO)₄], are considered to be the binuclear, or dimeric, form of DNICs. mdpi.comnih.gov In these structures, two {Fe(NO)₂} units are bridged by two thiolate (SR⁻) ligands. wikipedia.org

DNICs can exist in two primary forms: a paramagnetic mononuclear form (M-DNIC), which is detectable by electron paramagnetic resonance (EPR), and a diamagnetic binuclear form (B-DNIC), which is EPR-silent. nih.gov The binuclear form, with the formula [(RS)₂Fe₂(NO)₄], is structurally analogous to this compound thioesters. mdpi.com The interconversion between these mononuclear and binuclear forms is a key aspect of their chemistry. mdpi.com

The classification of DNICs is often described using the Enemark-Feltham notation, which focuses on the electron count of the {M(NO)ₓ} moiety. The vast majority of DNICs are of the {Fe(NO)₂}⁹ type, indicating a total of nine d-electrons and π* electrons from the NO ligands. nih.govnih.gov These complexes typically exhibit a characteristic EPR signal with a g-factor value around 2.03. mdpi.com The reduced form, {Fe(NO)₂}¹⁰, is diamagnetic. nih.gov The table below summarizes the key characteristics of these related species.

| Compound/Complex Type | General Formula | Key Structural Feature | Magnetic Property | EPR Signal |

| This compound Anion | [Fe₂S₂(NO)₄]²⁻ | Two {Fe(NO)₂} units bridged by two sulfide ions | Diamagnetic | Silent |

| Roussin's Red Ester (B-DNIC) | [Fe₂(SR)₂(NO)₄] | Two {Fe(NO)₂} units bridged by two thiolate ions | Diamagnetic | Silent |

| Mononuclear DNIC (M-DNIC) | [Fe(NO)₂(SR)₂]⁻ | Single iron center with two NO and two thiolate ligands | Paramagnetic | g ≈ 2.03 |

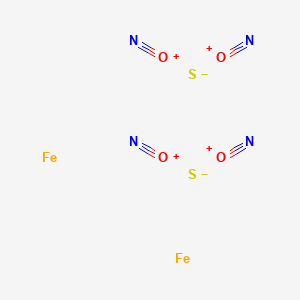

Structure

2D Structure

Properties

CAS No. |

58204-17-4 |

|---|---|

Molecular Formula |

Fe2N4O4S2 |

Molecular Weight |

295.9 g/mol |

IUPAC Name |

azanylidyneoxidanium;iron;disulfide |

InChI |

InChI=1S/2Fe.4NO.2S/c;;4*1-2;;/q;;4*+1;2*-2 |

InChI Key |

HAJABACXLZMFIH-UHFFFAOYSA-N |

SMILES |

N#[O+].N#[O+].N#[O+].N#[O+].[S-2].[S-2].[Fe].[Fe] |

Canonical SMILES |

N#[O+].N#[O+].N#[O+].N#[O+].[S-2].[S-2].[Fe].[Fe] |

Synonyms |

Na2(Fe2S2(NO)4) Roussin's red salt |

Origin of Product |

United States |

Synthetic Methodologies for Roussin S Red Salt and Its Derivatives

Classical and Modern Synthesis Routes for K₂[Fe₂S₂(NO)₄]

The synthesis of Roussin's Red Salt, a compound known since the 19th century, has evolved from classical methods to more modern, efficient routes.

Classical Synthesis: The original preparation by French chemist Zacharie Roussin in 1858 involved the reaction of nitroprusside ion, [Fe(CN)₅NO]²⁻, with sulfur. wikipedia.org Another classical approach involves the alkalization of a solution of Roussin's Black Salt (K[Fe₄S₃(NO)₇]) with a suitable base like potassium hydroxide (B78521). wikipedia.orgwikipedia.org This reaction yields this compound along with iron(II) hydroxide and nitric oxide. wikipedia.org

Modern Synthesis Routes: More contemporary methods offer improved yields and utilize more accessible starting materials. A common modern synthesis involves the reaction of iron nitrosyl halides, such as Fe₂I₂(NO)₄, with sulfide (B99878) salts like lithium sulfide. wikipedia.orgillinois.eduillinois.edu This metathetical replacement of the bridging iodo ligands is an efficient route to the corresponding red salt. illinois.eduillinois.edu

Another procedure involves the sequential reaction of sodium or potassium nitrite (B80452), ascorbic acid, ferrous sulfate, sodium sulfide, and a hydroxide base. wikipedia.org In this process, ascorbic acid acts as both an acidulant and a reducing agent, converting nitrite to nitrous acid and then to nitric oxide, which subsequently reacts with iron and sulfide ions in a basic medium to form the this compound anion. wikipedia.org

The table below summarizes these synthetic approaches.

| Method | Starting Materials | Key Reaction Type | Reference |

| Roussin's Original Method | Nitroprusside ion, Sulfur | Reaction with sulfur | wikipedia.org |

| From Roussin's Black Salt | Roussin's Black Salt, Potassium Hydroxide | Alkalization | wikipedia.orgwikipedia.org |

| From Iron Nitrosyl Halides | Fe₂I₂(NO)₄, Lithium Sulfide | Metathesis | wikipedia.orgillinois.eduillinois.edu |

| Ascorbic Acid Method | Nitrite salt, Ascorbic acid, Ferrous sulfate, Sulfide salt, Hydroxide base | Redox and complexation | wikipedia.org |

Synthesis of Roussin's Red Esters (RREs) [Fe₂(µ-SR)₂(NO)₄]

Roussin's Red Esters (RREs) are derivatives of this compound where the bridging sulfide ligands are replaced by thiolate (-SR) groups. These compounds are of particular interest due to their potential as NO-releasing agents.

A straightforward method for the synthesis of RREs is the alkylation of the this compound anion, [Fe₂S₂(NO)₄]²⁻. nih.gov This reaction is typically carried out by treating the salt with an alkyl halide (RX). wikipedia.orgresearchgate.net The sulfide ions in the parent salt act as nucleophiles, attacking the alkyl halide and displacing the halide ion to form the corresponding ester. This method, however, can sometimes result in low yields. researchgate.net

General Reaction: K₂[Fe₂S₂(NO)₄] + 2 RX → Fe₂(SR)₂(NO)₄ + 2 KX

A versatile and widely used method for synthesizing RREs involves the reaction of dinitrosyl iron carbonyl, Fe(NO)₂(CO)₂, with thiols (RSH) or thiolates (RS⁻). nih.govrsc.orgnih.gov In this reaction, the carbonyl ligands are substituted by the sulfur-containing ligands. nih.gov The reaction progress can be monitored by the disappearance of the characteristic carbonyl stretching frequencies in the infrared spectrum. nih.gov This method allows for the preparation of a wide range of RREs with different R groups. nih.govrsc.org

General Reaction: Fe(NO)₂(CO)₂ + 2 RSH → Fe₂(SR)₂(NO)₄ + 2 CO + H₂

RREs can also be prepared through ligand substitution reactions starting from other iron nitrosyl precursors. One such precursor is the diiodo-bridged complex, Fe₂(µ-I)₂(NO)₄. researchgate.netresearchgate.net Treatment of this compound with an organic thiol in the presence of a proton acceptor leads to the formation of the corresponding RRE. researchgate.net Another approach involves the substitution of bridging thiosulfate (B1220275) ligands in [Fe₂(µ-S₂O₃)₂(NO)₄]²⁻ with other thiolates. researchgate.netmdpi.com

| Precursor | Reagent | Product | Reference |

| [Fe₂(µ-I)₂(NO)₄] | Thiol (RSH) + Base | [Fe₂(µ-SR)₂(NO)₄] | researchgate.netresearchgate.net |

| [Fe₂(µ-S₂O₃)₂(NO)₄]²⁻ | Thiolate (RS⁻) | [Fe₂(µ-SR)₂(NO)₄] | researchgate.netmdpi.com |

Preparation of Related Iron-Sulfur-Nitrosyl Clusters

The chemistry of Roussin's salts extends to a broader family of iron-sulfur-nitrosyl clusters. These clusters are of interest for their structural diversity and their relevance to biological systems. nih.gov

One of the most well-known related clusters is Roussin's Black Salt , which has the formula K[Fe₄S₃(NO)₇]. wikipedia.org This cluster can be synthesized directly from the reaction of ferrous sulfate, sodium nitrite, an ammonium (B1175870) salt, and a sulfur source like thiourea (B124793) in methanol. nih.gov It can also be formed from this compound under mildly acidic conditions, a reaction that is reversible upon addition of a base. wikipedia.org The structure of the [Fe₄S₃(NO)₇]⁻ anion is that of an incomplete cubane-type cluster. wikipedia.org

The reaction of Rieske-type [2Fe-2S] clusters with nitric oxide can also lead to the formation of dinitrosyl iron complexes (DNICs) and, subsequently, Roussin's Red Ester-like species. nih.govuea.ac.uk The synthesis of these clusters often involves the disassembly of a pre-existing iron-sulfur core upon reaction with NO. nih.gov For example, the reaction of a Rieske cluster model complex with nitric oxide can result in the formation of {Fe(NO)₂}⁹ dinitrosyliron complexes. nih.gov

Furthermore, the reactivity of the this compound anion with various electrophiles and metalating agents has been explored to synthesize more complex heterometallic clusters. illinois.eduillinois.edu For instance, anhydrous solutions of [Fe₂(µ-E)₂(NO)₄]²⁻ (where E = S, Se, Te), generated from Fe₂(µ-I)₂(NO)₄, can be derivatized with a variety of agents to form new cluster compounds. illinois.eduillinois.edu

Structural Elucidation and Coordination Chemistry

Molecular and Crystal Structure of Roussin's Red Salt Anion

The anion of this compound, [Fe₂S₂(NO)₄]²⁻, is a foundational iron-sulfur-nitrosyl cluster. Its structure has been a subject of interest since its discovery, representing one of the earliest synthetic iron-sulfur clusters. wikipedia.org

Detailed analysis of the crystal structure provides precise measurements of the interatomic distances and angles within the [Fe₂S₂(NO)₄]²⁻ anion. The Fe-Fe distance is a critical parameter, indicating a significant metal-metal interaction. In a related thiosulfate-bridged complex, Na₂[Fe₂(S₂O₃)₂(NO)₄]·4H₂O, the Fe-Fe distance is approximately 2.71 Å, and the average Fe-S bond length is about 2.25 Å. researchgate.net The Fe-N-O linkages are nearly linear, which is characteristic of terminally bonded nitrosyl groups that act as three-electron donors. wikipedia.org The geometry around each iron atom is pseudotetrahedral.

Table 1: Selected Geometrical Parameters for this compound Analogues

| Compound/Anion | Fe-Fe Distance (Å) | Avg. Fe-S Distance (Å) |

| [Fe₂(S₂O₃)₂(NO)₄]²⁻ in Na₂[Fe₂(S₂O₃)₂(NO)₄]·4H₂O | ~2.71 | ~2.25 |

| [Fe₂(μ-S-n-Pr)₂(NO)₄] | 2.708 | 2.257 |

| [Fe₂(μ-S-t-Bu)₂(NO)₄] | 2.708 | 2.257 |

| [Fe₂(μ-S-6-methyl-2-pyridyl)₂(NO)₄] | 2.698 | 2.270 |

| [Fe₂(μ-S-4,6-dimethyl-2-pyrimidyl)₂(NO)₄] | 2.741 | 2.278 |

| [Fe₂(SC₆H₆N)₂(NO)₄] | 2.7052 | Not Specified |

Structural Characteristics of Roussin's Red Esters

Roussin's Red Esters, with the general formula [Fe₂(μ-SR)₂(NO)₄], are neutral derivatives where the inorganic sulfide (B99878) bridges of the parent salt are replaced by organic thiolate (SR) ligands. This substitution allows for a systematic study of how electronic and steric factors influence the core geometry.

The nature of the R-group on the bridging thiolate ligands significantly impacts the molecular geometry of Roussin's Red Esters. Studies comparing a series of esters where R = n-propyl, t-butyl, 6-methyl-2-pyridyl, and 4,6-dimethyl-2-pyrimidyl have demonstrated this influence. nih.govrsc.org

The Fe-Fe distance and the average Fe-S bond lengths show distinct variations depending on the R-group. For instance, the Fe-Fe distance is approximately 2.708 Å for both the n-propyl and t-butyl derivatives. nih.gov However, this distance lengthens to 2.741 Å for the 4,6-dimethyl-2-pyrimidyl derivative, suggesting that this complex is comparatively less stable. nih.gov This instability is consistent with electrochemical studies. nih.gov Similarly, the average Fe-S bond length increases from 2.257 Å in the alkyl-substituted esters to 2.278 Å in the 4,6-dimethyl-2-pyrimidyl variant. nih.gov These structural changes reflect the different electron-donating capabilities and steric demands of the various thiolate ligands. nih.gov

Roussin's Red Esters exhibit cis-trans isomerism based on the relative orientation of the two R-groups on the bridging sulfur atoms. nih.govresearchgate.net Spectroscopic evidence and theoretical calculations have shown that in solution, both cis and trans isomers can coexist. nih.gov Density Functional Theory (DFT) calculations on a model compound indicate a small energy difference of approximately 3 kcal/mol between the two isomers, which allows for their equilibrium in solution. nih.govresearchgate.net

In the solid state, however, the situation is different. X-ray diffraction studies consistently show that these complexes crystallize exclusively as the trans isomer. nih.gov The absence of the cis isomer in the solid phase is attributed to the lack of sufficient energy from solvent molecules to overcome the energy barrier for its formation, making the trans conformation the more stable crystalline form. nih.gov This difference between the solid-state and solution structures is evident in their infrared spectra; spectra recorded in solution show one weak and two strong NO stretching frequencies, whereas solid-state spectra display only two strong NO bands. nih.govrsc.org

Related Iron-Sulfur-Nitrosyl Frameworks

The fundamental [Fe₂(μ-S)₂(NO)₄]²⁻ framework of this compound is the parent structure for a broader class of related iron-chalcogenide-nitrosyl clusters. These related compounds are formed by substituting the bridging sulfide ligands or by assembling into larger, more complex clusters.

One important class of related compounds involves the replacement of the bridging sulfide (S²⁻) with other chalcogenides, such as selenide (B1212193) (Se²⁻) or telluride (Te²⁻), to form [Fe₂(μ-E)₂(NO)₄]²⁻ where E = Se or Te. illinois.edu Another variation involves the use of thiosulfate (B1220275) (S₂O₃²⁻) as a bridging ligand, resulting in the [Fe₂(S₂O₃)₂(NO)₄]²⁻ anion. researchgate.net This thiosulfate-bridged complex is reported to be more stable than the parent this compound anion. researchgate.net

Beyond simple dimeric structures, larger and more complex iron-sulfur-nitrosyl frameworks exist. These include tetranuclear and hexanuclear clusters. Examples include the anion of Roussin's Black Salt, [Fe₄S₃(NO)₇]⁻, which has a C₃ᵥ symmetry with a tetrahedron of iron atoms, and newly synthesized hexanuclear clusters like [Fe₆Se₆(NO)₆]²⁻. wikipedia.orgacs.org The latter features a structure composed of two parallel "chair-shaped" Fe₃Se₃ rings connected by Fe-Se bonds. nih.govacs.orgnih.gov Additionally, the carbonyl analogue [Fe₂(S)₂(CO)₆]²⁻ has been synthesized, providing a point of comparison for the electronic effects of nitrosyl versus carbonyl ligands. illinois.edu

Electronic Structure and Bonding Theory

Quantum Chemical Investigations (e.g., Density Functional Theory Calculations)

Quantum chemical methods, particularly Density Functional Theory (DFT), have provided significant insights into the electronic landscape of Roussin's red salt and its derivatives. nih.govrsc.org DFT calculations have been employed to analyze its geometry, electronic spectra, and the nature of its ground state. researchgate.net

Studies on this compound esters ([Fe₂(μ-SR)₂(NO)₄]) using DFT have shown that two spatial isomers can exist in solution with a small energy difference of about 3 kcal/mol. rsc.orgresearchgate.netnih.gov Frequency calculations based on these DFT studies help to explain the differences observed in the infrared spectra of these complexes in the solid state versus in solution. rsc.orgresearchgate.netnih.gov

Furthermore, DFT calculations have been instrumental in studying the experimentally unknown neutral analogue of the this compound anion, Fe₂(NO)₄S₂. researchgate.netrsc.orgrsc.org These theoretical investigations predict that the neutral species possesses a ground state with significant diradical character, which may explain its inherent instability and why it has not yet been synthesized. researchgate.netrsc.orgrsc.org Different DFT functionals, such as BP86, B3LYP, and M06-L, predict slightly different ground state geometries (Fe-butterfly vs. S-butterfly), but they consistently point towards a diradical nature. rsc.org

The electronic structure of the dianion [Fe₂(μ-S)₂(NO)₄]²⁻ is often described as being composed of two {Fe(NO)₂}⁹ units. researchgate.net In this description, a ferric ion (Fe³⁺, S=5/2) is antiferromagnetically coupled to two NO⁻ ligands (each with S=1), resulting in a local spin of S=1/2 for each unit. researchgate.net These two units are then antiferromagnetically coupled through the sulfide (B99878) bridges. researchgate.net

Metal-Ligand Bonding Analysis (Fe-NO, Fe-S, Fe-Fe Interactions)

The bonding in this compound is characterized by a complex interplay of interactions between the iron centers and the nitrosyl and sulfide ligands.

Fe-NO Bonding : The iron-nitrosyl bonds are strong, and the nearly linear Fe-N-O arrangement indicates that the nitric oxide ligand acts as a three-electron donor (NO⁺). wikipedia.org This strong interaction involves significant π-backbonding from the iron d-orbitals to the π* orbitals of the NO ligands. This covalent character is a key feature of the electronic structure. rsc.org

Electron Counting Formalisms and Their Applicability

The 18-electron rule is a useful formalism for understanding the stability of many organometallic compounds. In the context of this compound anion, [Fe₂(S)₂(NO)₄]²⁻, the diamagnetic compound is considered to obey the 18-electron rule for each metal center. wikipedia.org

The application of the rule can be viewed as follows, using the neutral ligand model:

Each iron atom (Group 8) contributes 8 valence electrons.

Each of the two nitrosyl (NO) ligands is treated as a 3-electron donor due to its linear coordination.

The two bridging sulfide ligands (S²⁻) each contribute 2 electrons to each iron center.

A metal-metal bond is invoked.

Alternatively, viewing the complex as two {Fe(NO)₂} units bridged by sulfides, the isoelectronic relationship with [Fe₂(CO)₆S₂]²⁻ is informative. rsc.org Replacing two three-electron donor nitrosyl groups with three two-electron donor carbonyl groups maintains the 18-electron configuration at each iron center. rsc.org

| Component | Electron Contribution |

|---|---|

| Fe atom | 8 |

| 2 NO ligands | 4 |

| 2 bridging S²⁻ ligands (shared) | 4 |

| 1 Fe-Fe bond | 1 |

| 1/2 of overall 2- charge | 1 |

| Total per Fe | 18 |

Spin State Analysis and Spin Coupling Phenomena

This compound esters are diamagnetic and therefore EPR silent. rsc.orgnih.gov This property is a direct consequence of strong antiferromagnetic coupling between the two high-spin iron centers. rsc.orgresearchgate.netnih.gov This coupling is mediated by the bridging sulfide or thiolate ligands, resulting in a singlet (S=0) ground state. researchgate.net The energy gap between this diamagnetic ground state and excited magnetic states is substantial. nih.gov

The strength of the magnetic interaction between the iron centers is quantified by the Heisenberg coupling constant (J). DFT calculations using broken-symmetry approaches have been employed to evaluate J for this compound anion and related complexes. nih.gov For [Fe₂(NO)₄(μ-S)₂]²⁻, the J value is exceptionally high, on the order of 10³ cm⁻¹. nih.gov This strong coupling confirms the robust antiferromagnetic interaction leading to the diamagnetic ground state. The analysis of spin-dependent bonding energies reveals that while the energy difference between high-spin (ferromagnetic) and low-spin (antiferromagnetic) states is similar to non-nitrosylated iron-sulfur clusters, the specific electronic structure of the nitrosylated species leads to these remarkably high J values. nih.gov

| Complex | Method | J (cm⁻¹) | Reference |

|---|---|---|---|

| [Fe₂(NO)₄(μ-S)₂]²⁻ | DFT (OLYP/STO-TZP) | ~10³ | nih.gov |

| [Fe(NO)₂{Fe(NO)(NS₃)}-S,S'] | DFT (OLYP/COSMO) | 3733 | nih.gov |

As mentioned previously, DFT calculations on the neutral analogue, Fe₂(NO)₄S₂, which is isoelectronic with the well-known Fe₂(CO)₆S₂, predict a ground state with significant diradical character. rsc.org The calculations show that an open-shell singlet diradical state is energetically favorable. rsc.org In one predicted structure, the unpaired electrons are located in hybrid orbitals on the sp² hybridized sulfur atoms. rsc.org This inherent diradical nature, with its associated high reactivity, provides a compelling explanation for why the neutral Fe₂(NO)₄S₂ molecule has not been experimentally isolated. rsc.orgrsc.org

Molecular Orbital Theory Applied to RRS and RREs (HOMO/LUMO analysis)

Molecular Orbital (MO) theory and computational methods such as Density Functional Theory (DFT) have been instrumental in elucidating the complex electronic structure of this compound (RRS) and its esters (RREs). The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance as they dictate the chemical reactivity and electronic properties of these compounds.

Detailed theoretical investigations have revealed that the frontier orbitals in RREs, with the general formula [Fe₂(μ-SR)₂(NO)₄], are predominantly centered on the dimeric [Fe₂(μ-S)₂] core. nih.gov This localization is crucial to understanding their behavior in chemical reactions, particularly redox processes.

The LUMO of neutral RREs has been extensively characterized through computational analysis of their one-electron reduced anionic forms, [Fe₂(μ-SR)₂(NO)₄]⁻. nih.gov In the anion, the additional electron occupies what was the LUMO of the neutral species, converting it into a Singly Occupied Molecular Orbital (SOMO). nih.gov DFT calculations show that this orbital has a significant Fe-Fe anti-bonding character. nih.gov Consequently, the addition of an electron into this orbital leads to a weakening and lengthening of the Fe-Fe bond, with the calculated distance increasing by 0.298–0.382 Å upon reduction. nih.gov

The composition of this key orbital is highly delocalized across the iron-sulfur core, with only a minor contribution from the nitrosyl ligands. nih.gov This distribution explains the characteristic isotropic signal observed in the Electron Paramagnetic Resonance (EPR) spectra of the reduced species, with g values close to the free-electron value (g ≈ 1.998–2.004), which is distinct from typical dinitrosyl iron complexes. nih.govrsc.org

Detailed research findings on the orbital composition for the reduced RRE anions are summarized below.

Table 1: Calculated Spin Density Distribution in the SOMO of Reduced Roussin's Red Esters [Fe₂(μ-RS)₂(NO)₄]⁻

| Atomic Contribution | Spin Density Delocalization (%) |

|---|---|

| Two Iron (Fe) Atoms | 60 - 63% |

| Two Sulfur (S) Atoms | 25.0 - 25.8% |

| Four Nitrosyl (NO) Groups | 2 - 6% |

The HOMO of these iron-sulfur-nitrosyl complexes also possesses a complex character. In a related model complex, the HOMO is described as having anti-bonding character with respect to the Fe-Fe and Fe-S interactions, but bonding character between the iron d-orbitals and the π* orbitals of the nitrosyl ligands. researchgate.net Early MO calculations on the this compound dianion, [Fe₂S₂(NO)₄]²⁻, also support the existence of a degree of metal-metal bonding, with the primary contributions arising from interactions between the s, p, and dz² orbitals on the iron atoms. sioc-journal.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the kinetic stability and chemical reactivity of the molecule. mdpi.com The nature of these frontier orbitals in RRS and RREs, concentrated on the Fe₂S₂ core, governs their role as redox-active species and their potential as nitric oxide donors. nih.gov

Spectroscopic Characterization and Elucidation

Vibrational Spectroscopy (Infrared and Raman)

The infrared (IR) spectrum of Roussin's Red Salt and its esters is characterized by strong absorption bands in the region corresponding to the N-O stretching vibration (νNO). The number and position of these bands are highly dependent on the physical phase (solid or solution) of the sample.

In the solid state (typically as KBr pellets), the esters of this compound exhibit two strong νNO bands. nih.govrsc.orgresearchgate.net This is consistent with the presence of a single, highly symmetric isomer, identified as the trans configuration. nih.govresearchgate.net For instance, the sodium salt of the parent anion, Na₂[Fe₂S₂(NO)₄], displays νNO bands at 1717 cm⁻¹ and 1677 cm⁻¹ in KBr. osti.gov

In solution (e.g., in THF), the IR spectra of this compound esters become more complex, typically showing three distinct νNO bands: two strong and one weak. nih.govrsc.orgresearchgate.net This observation is attributed to the co-existence of two spatial isomers, cis and trans, which are in equilibrium in the solution phase. nih.govrsc.orgresearchgate.net The energy difference between these two isomers is calculated to be small, allowing both to be present in solution. nih.govrsc.orgresearchgate.net The two strong bands are an overlap of contributions from both isomers, while the weak, higher-frequency band is assigned exclusively to the cis isomer. nih.gov

| Compound/Phase | νNO Frequencies (cm⁻¹) | Reference |

|---|---|---|

| [Fe₂(μ-S)₂(NO)₄]²⁻ (as Na⁺ salt in KBr) | 1717, 1677 | osti.gov |

| [Fe₂(μ-S-t-Bu)₂(NO)₄] (in KBr) | ~1775, ~1748 (strong bands) | nih.gov |

| [Fe₂(μ-S-t-Bu)₂(NO)₄] (in THF solution) | ~1810 (weak), ~1775 (strong), ~1748 (strong) | nih.gov |

Definitive assignment of the observed vibrational bands to specific molecular motions is achieved through a combination of computational modeling and isotopic labeling studies. While specific isotopic labeling experiments on this compound itself are not extensively detailed in the literature, the principles of this technique are fundamental for unambiguous assignments in vibrational spectroscopy. nih.gov Substituting ¹⁴N with ¹⁵N in the nitrosyl ligands would lead to a predictable redshift in the νNO frequencies, confirming their assignment. nih.gov

In the absence of such specific studies for this compound, assignments have been made based on high-level Density Functional Theory (DFT) calculations. nih.govrsc.org These calculations support the interpretation of the solid-state and solution-phase spectra. For the trans isomer, which possesses higher symmetry, the two observed bands are assigned to symmetric and anti-symmetric stretching modes. nih.gov For the less symmetric cis isomer, four distinct NO stretching modes are predicted, which, along with the trans modes, overlap to produce the three-band pattern observed in solution. nih.gov The major and minor bands observed are generally understood to arise from the asymmetric and symmetric N−O stretching modes, respectively. rsc.org

Electronic Absorption Spectroscopy (UV-Vis)

The intense, dark red color of this compound is a defining characteristic, arising from strong absorption of light in the visible region of the electromagnetic spectrum. UV-Vis spectroscopy reveals the nature of the electronic transitions within the molecule.

The electronic spectrum of this compound is dominated by charge-transfer (CT) transitions. rub.de These transitions involve the promotion of an electron from a molecular orbital primarily located on one part of the molecule to an orbital centered on another. DFT calculations have been employed to assign the observed absorption bands. nih.gov

The spectrum typically shows transitions that can be classified as:

Ligand-to-Metal Charge Transfer (LMCT): These transitions involve the excitation of an electron from an orbital with significant ligand character (e.g., from the sulfur p-orbitals or the NO π* orbitals) to an orbital that is predominantly metal-based (iron d-orbitals). Transitions at longer wavelengths are often assigned as π*(NO) → d(Fe) LMCT bands. nih.gov

Metal-to-Ligand Charge Transfer (MLCT): These involve the excitation of an electron from an iron d-orbital to an empty ligand-based orbital (e.g., the π* orbitals of the nitrosyl groups). The most intense absorptions, typically in the UV region, are often characterized as d(Fe) → π*(NO) MLCT transitions. nih.gov

For example, aqueous solutions of this compound show characteristic absorption bands at approximately 242 nm, 314 nm, and 374 nm. nih.gov

The electronic absorption spectra of this compound derivatives are sensitive to the nature of the bridging ligands. Changing the substituent 'R' in the ester derivatives, [Fe₂(μ-SR)₂(NO)₄], systematically alters the positions and intensities of the absorption bands. nih.gov

For instance, esters with simple alkyl groups like n-propyl or t-butyl show spectra analogous to the parent aqueous anion, with bands around 240 nm, 313 nm, and 360 nm. nih.gov However, when the R group is changed to a more electronically active ligand, such as a pyridyl or pyrimidyl group, the absorption profile changes significantly. nih.gov A derivative with a 6-methyl-2-pyridyl bridging ligand displays a medium band at 389 nm but lacks the obvious higher-energy absorptions seen in the alkyl derivatives. nih.gov This demonstrates that the electronic properties of the bridging thiolate ligands directly influence the energy levels of the molecular orbitals involved in the charge-transfer transitions. nih.gov

| Compound | Solvent | Absorption Maxima (λmax, nm) | Reference |

|---|---|---|---|

| [Fe₂(μ-S)₂(NO)₄]²⁻ (RRS) | Water | 242, 314, 374 | nih.gov |

| [Fe₂(μ-S-n-Pr)₂(NO)₄] | THF | 239, 312, 363 | nih.gov |

| [Fe₂(μ-S-t-Bu)₂(NO)₄] | THF | 241, 313, 358 | nih.gov |

| [Fe₂(μ-S-(6-methyl-2-pyridyl))₂(NO)₄] | THF | 389 | nih.gov |

Magnetic Resonance Spectroscopies

Magnetic resonance techniques, such as Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR), provide information on the magnetic state of the iron centers and the structure of the ligands.

This compound and its neutral ester derivatives are diamagnetic. nih.gov This is due to antiferromagnetic coupling between the two iron centers, which results in a total electron spin of S=0. nih.gov Consequently, these compounds are EPR silent. nih.gov The diamagnetic nature of the esters allows for their characterization by ¹H-NMR spectroscopy, providing structural information about the organic 'R' groups of the bridging thiolate ligands. nih.gov

While the neutral and dianionic forms are EPR silent, the one-electron reduced species, [Fe₂(μ-SR)₂(NO)₄]⁻, are paramagnetic and have been investigated by EPR spectroscopy. nih.govrsc.orgresearchgate.net These anionic radicals exhibit an isotropic EPR signal with a g-value in the range of 1.998–2.004. nih.govrsc.orgresearchgate.net A key finding is the absence of hyperfine splitting in the spectra. nih.gov This lack of splitting, combined with a g-value close to that of a free electron, is explained by the significant delocalization of the unpaired electron over both the iron and sulfur atoms of the Fe₂S₂ core. nih.govresearchgate.net This is notably different from typical dinitrosyl iron complexes (DNICs), which usually display g-values near 2.03. nih.govresearchgate.net

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to probe the local geometric and electronic structure of absorbing atoms. For iron-sulfur clusters, Fe and S K-edge XAS can provide valuable information on iron oxidation states, coordination numbers, and the covalency of iron-ligand bonds. nih.govacs.org The pre-edge region of the Fe K-edge spectrum is particularly sensitive to the coordination geometry and oxidation state of the iron centers. nih.gov However, despite its utility for analogous [Fe₂S₂] systems, specific and detailed XAS studies focused exclusively on this compound or its simple ester derivatives are not extensively reported in the surveyed scientific literature.

Other Advanced Spectroscopic Techniques

Beyond conventional methods, other advanced spectroscopic techniques have been applied to compounds structurally related to this compound, providing deeper electronic and vibrational insights.

Mössbauer Spectroscopy : This technique is highly sensitive to the nuclear environment of iron atoms, providing data on oxidation state, spin state, and site symmetry through parameters like isomer shift (δ) and quadrupole splitting (ΔE_Q). For complex iron-sulfur nitrosyls like Roussin's Black Salt ([Fe₄S₃(NO)₇]⁻), Mössbauer spectra are fitted with multiple quadrupole doublets to account for the chemically inequivalent iron sites (e.g., apical vs. basal). nih.gov The interpretation of isomer shifts in these highly covalent systems must be done with caution, as significant Fe-NO backbonding can influence the electron density at the iron nucleus, making definitive oxidation state assignments challenging. nih.govacs.org

Magnetic Circular Dichroism (MCD) : MCD spectroscopy measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field. It is a valuable tool for studying the electronic structure of paramagnetic systems. While it has been effectively used to characterize the type and oxidation state of other iron-sulfur clusters, such as [4Fe-4S] proteins, its specific application to this compound has not been widely documented. nih.gov

Nuclear Resonance Vibrational Spectroscopy (NRVS) : NRVS is a synchrotron-based technique that probes the vibrational modes of a specific isotope, typically ⁵⁷Fe. It provides a complete spectrum of all vibrations involving the probe nucleus, offering a powerful complement to Infrared and Raman spectroscopy. While NRVS has been employed to identify the iron-nitrosyl products formed from the reaction of nitric oxide with larger [4Fe-4S] clusters, where species structurally related to Roussin's Red esters are considered potential products, direct NRVS data on this compound itself is not found in the reviewed literature.

Reactivity and Reaction Mechanisms

Redox Chemistry

The redox behavior of Roussin's Red Salt and its esters is a key aspect of their chemical reactivity, influencing their stability and potential applications.

Cyclic voltammetry studies of this compound esters, specifically compounds with the general formula [Fe₂(μ-RS)₂(NO)₄], have revealed characteristic electrochemical behavior. For instance, esters with R groups such as n-propyl and t-butyl exhibit two quasi-reversible, one-electron reductions. nih.gov In dichloromethane, these reductions occur at potentials of -1.16 V and -1.84 V for the n-propyl derivative and -1.20 V and -1.81 V for the t-butyl derivative, when measured against the ferrocene/ferrocenium ion couple. nih.govrsc.org However, esters with different R groups, like 6-methyl-2-pyridyl and 4,6-dimethyl-2-pyrimidyl, show only one quasi-reversible, one-electron reduction at -0.99 V and -0.91 V, respectively. nih.govrsc.org The oxidation of these complexes is typically an irreversible process. nih.gov

Table 1: Reduction Potentials of Selected this compound Esters

| R Group | First Reduction Potential (V) | Second Reduction Potential (V) |

|---|---|---|

| n-Propyl | -1.16 | -1.84 |

| t-Butyl | -1.20 | -1.81 |

| 6-methyl-2-pyridyl | -0.99 | N/A |

| 4,6-dimethyl-2-pyrimidyl | -0.91 | N/A |

The one-electron reduction of the diamagnetic this compound esters, [Fe₂(μ-RS)₂(NO)₄], results in the formation of the paramagnetic monoanions, [Fe₂(μ-RS)₂(NO)₄]⁻. nih.govrsc.org These reduced species can be generated chemically, for example, by reacting the neutral complex with cobaltocene (B1669278) or Li(BHEt₃). nih.gov

The electronic signature of these reduced complexes has been characterized by Electron Paramagnetic Resonance (EPR) spectroscopy. The EPR spectra of [Fe₂(μ-RS)₂(NO)₄]⁻ typically show an isotropic signal with a g-value in the range of 1.998–2.004 at temperatures between 180–298 K. nih.govrsc.org A notable feature of these spectra is the absence of hyperfine splitting, even at low temperatures. nih.govrsc.org This lack of hyperfine structure is attributed to the significant delocalization of the single unpaired electron over the two iron and two sulfur atoms of the [Fe₂S₂] core. rsc.org At even lower temperatures, such as 110 K, some complexes may exhibit an axial EPR signal. nih.gov

Ligand Exchange and Substitution Reactions

The synthesis of this compound and its derivatives can be achieved through reactions that involve the metathetical replacement of bridging ligands. For example, the bridging iodo ligands in Fe₂(μ-I)₂(NO)₄ can be efficiently replaced by reacting the compound with sodium sulfide (B99878) (Na₂S), sodium selenide (B1212193) (Na₂Se), or sodium telluride (Na₂Te) to form the corresponding Red Salts, [Fe₂(μ-E)₂(NO)₄]²⁻ where E = S, Se, or Te. illinois.eduillinois.edu This approach allows for the generation of anhydrous solutions of these dianions, which can then be derivatized with various alkylating or metalating agents. illinois.edu

This compound esters, which are binuclear dinitrosyl iron complexes (DNICs), can exist in equilibrium with mononuclear DNICs of the formula [Fe(NO)₂(RS)₂]⁻. nih.govacs.org This interconversion is influenced by factors such as pH and the concentration of thiol-containing compounds. acs.orgmdpi.com In the presence of an excess of thiol-containing ligands, the binuclear form can convert to the mononuclear species. Conversely, a decrease in the concentration of thiol-containing ligands can favor the dimerization of mononuclear DNICs to form the binuclear this compound esters. mdpi.com The reaction of certain {Fe(NO)₂}⁹ dinitrosyl iron complexes with molecular oxygen can also lead to the formation of Roussin's red esters. nih.gov

Photochemistry and Nitric Oxide Release Mechanisms

The photochemical properties of this compound and its esters are of significant interest, primarily due to their ability to release nitric oxide (NO) upon irradiation. researchgate.netwikipedia.org This photo-induced NO release provides a potential mechanism for the controlled delivery of NO to biological targets. researchgate.net

Upon photoexcitation, this compound esters can undergo photodissociation of a nitric oxide ligand. nih.govresearchgate.net For example, continuous photolysis of various [Fe₂(SR)₂(NO)₄] compounds in aerated solutions leads to the release of NO with quantum yields for the decomposition of the ester ranging from 0.02 to 0.13. researchgate.net Electrochemical studies have shown that for each mole of the ester that undergoes photodecomposition, four moles of NO are generated. researchgate.net

Time-resolved infrared spectroscopy studies have provided detailed insights into the dynamics of NO release. nih.govacs.org Excitation of water-soluble Roussin's Red esters results in one of two pathways: either the release of one NO molecule to produce a radical species, [Fe₂(μ-RS)₂(NO)₃], or relaxation back to the ground state via an electronically excited intermediate. nih.govacs.org The initial photodissociation of NO is extremely fast, occurring in less than 0.3 picoseconds. nih.govacs.org The resulting [Fe₂(μ-RS)₂(NO)₃] intermediate can then undergo further reactions. In the absence of oxygen, this intermediate can react with NO in a second-order process to regenerate the parent compound. researchgate.net However, in the presence of oxygen, the intermediate reacts with O₂ leading to permanent photochemistry. researchgate.netresearchgate.net A portion of the initially formed radical species can also undergo geminate recombination with the dissociated NO on a picosecond timescale. nih.gov

The quantum yield for the disappearance of the this compound dianion, [Fe₂S₂(NO)₄]²⁻, upon photolysis in an aerobic aqueous solution is 0.14, a value that is independent of the excitation wavelength over a broad range (313–546 nm). acs.org The quantum yield for the release of NO under these conditions is 0.07. acs.org

Thermal Decomposition Pathways

In addition to their photoreactivity, this compound esters also undergo thermal decomposition at room temperature. acs.orgnih.gov The stability of these compounds in solution is a key factor for their potential application. The rate of thermal decomposition can be influenced by the structure of the thiol ligand (the 'R' group in [Fe₂(μ-SR)₂(NO)₄]).

For instance, studies comparing cysteine-bound RRE (Cys-RRE) with its N-acetylated derivatives, N-acetylcysteine-RRE (Nac-RRE) and N-acetylpenicillamine-RRE (Nap-RRE), in aqueous solution at 296 K have shown a significant difference in stability. acs.orgnih.gov The thermal decomposition of cysteine-related nitroso compounds appears to be accelerated by the free amine group of the cysteine. acs.org By acetylating this group, the thermal lifetime of the RRE is substantially increased. acs.orgnih.gov The time constant for the thermal decomposition of Cys-RRE was determined to be 56 ± 5 hours. acs.orgnih.gov In contrast, Nac-RRE and Nap-RRE were found to be about five times more stable, with thermal decomposition time constants of 270 ± 10 hours and 280 ± 10 hours, respectively. acs.orgnih.gov

| Compound Name | Time Constant for Decomposition (hours) | Reference |

|---|---|---|

| Cysteine-bound Roussin's Red Ester (Cys-RRE) | 56 ± 5 | acs.orgnih.gov |

| N-acetylcysteine-bound Roussin's Red Ester (Nac-RRE) | 270 ± 10 | acs.orgnih.gov |

| N-acetylpenicillamine-bound Roussin's Red Ester (Nap-RRE) | 280 ± 10 | acs.orgnih.gov |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has been extensively applied to optimize the geometry and analyze the electronic structure of Roussin's Red Salt and its related analogues. These calculations provide detailed insights into the bonding arrangements and electronic distribution within the complex.

Studies employing DFT, often utilizing functionals such as B3LYP, BP86, and OLYP, have focused on determining optimized geometries, including bond lengths and angles, and characterizing the electronic configuration. For instance, calculations have predicted the diamagnetic ground state of the hexacarbonyl complexes to be preferred aip.org. The electronic structure can be described in terms of two {Fe(NO)₂}⁹ units coupled antiferromagnetically, mediated by the bridging sulfide (B99878) ligands researchgate.net. DFT calculations have also been instrumental in understanding the spin coupling mechanisms within these iron-sulfur-nitrosyl clusters nih.govacs.org. Specifically, the unpaired electron in reduced forms of this compound esters has been found to be delocalized over the iron and sulfur atoms, consistent with experimental observations nih.gov. Furthermore, DFT has been used to investigate the energy differences between various isomers, such as cis and trans configurations of this compound esters, revealing minimal energy gaps that explain their co-existence in solution nih.govresearchgate.net.

Table 1: DFT Optimized Geometries and Electronic Properties of this compound Dianion and Related Systems

| Parameter/Property | Value | Method/Functional | Reference |

| Fe-Fe distance (for related systems) | ~2.50 - 2.55 Å | DFT (various) | researchgate.netillinois.edupreprints.org |

| Fe-S bond length (for related systems) | ~2.37 - 2.38 Å | DFT (various) | researchgate.net |

| Fe-N bond length (for related systems) | ~1.70 - 1.80 Å | DFT (various) | nih.gov |

| N-O bond length (for related systems) | ~1.10 - 1.15 Å | DFT (various) | nih.gov |

| Spin Coupling Constant (J) | Not explicitly quantified in snippets | DFT (OLYP/STO-TZP) | nih.gov |

| SOMO Delocalization | Dominantly over Fe and S atoms | DFT | nih.gov |

| Fe-Fe spin coupling strength | OLYP shows greater preference | OLYP vs. B3LYP | acs.org |

| Energy difference (cis-trans isomers) | ~3 kcal mol⁻¹ | DFT (for related esters) | nih.govresearchgate.net |

| Ground state magnetic ordering | Diamagnetic ordering preferred | DFT (B3LYP) | aip.org |

Note: Specific bond lengths for the this compound dianion [Fe₂(μ-S)₂(CO)₆]²⁻ were not explicitly detailed in all provided snippets, with some values pertaining to related complexes or general ranges.

Ab Initio Methods in Analysis of Roussin's Salt Systems

While DFT is prevalent, ab initio methods have also been employed to provide high-accuracy calculations for specific properties of this compound systems. These methods, such as CASSCF/NEVPT2, have been used to investigate magnetic anisotropy and the electronic structure of related metal-nitrosyl complexes nih.gov. In comparative studies, ab initio calculations have been used to validate or contrast with DFT findings, for example, in determining electron affinities of related species researchgate.net. Ab initio calculations of vibrational frequencies have also been performed on model systems to aid in spectral assignments colab.ws.

Table 2: Ab Initio Results for this compound Systems

| Property | Value | Method | Reference |

| Electron Affinity | 0.201 - 0.212 eV | Ab initio (specific method not detailed) | researchgate.net |

| Magnetic Anisotropy | Significant, easy axis anisotropy | CASSCF/NEVPT2 (for related complexes) | nih.gov |

| Vibrational Frequencies | Calculated for model systems | Ab initio | colab.ws |

Molecular Dynamics Simulations of Reactivity

Molecular Dynamics (MD) simulations are powerful tools for investigating the dynamic behavior and reactivity of chemical systems over time. While the provided literature extensively covers DFT and ab initio studies for this compound, direct reports detailing molecular dynamics simulations specifically focused on the reactivity of this compound itself are not prominently featured in the examined snippets. MD simulations are generally employed to study protein-ligand interactions or the dynamics of other complex systems tandfonline.comscfbio-iitd.res.in. The computational studies on this compound primarily focus on static electronic structure and geometry optimization rather than dynamic reaction pathways simulated via MD.

Theoretical Prediction of Novel Roussin-type Analogues

Theoretical calculations, particularly DFT, have been instrumental in predicting the properties of novel Roussin-type analogues, guiding synthetic efforts and expanding our understanding of structure-property relationships. For instance, DFT calculations on the experimentally unknown neutral analogue, Fe₂(NO)₄S₂, have predicted a ground state with diradical character, which could explain its synthetic elusiveness researchgate.netrsc.org. Similarly, studies on cobalt analogues of this compound esters, Co₂(NO)₄(SR)₂, have used DFT to predict the existence of butterfly and open isomeric structures, along with their relative energies and HOMO-LUMO gaps, offering insights into their potential stability and electronic characteristics rsc.org. These theoretical predictions are vital for designing new materials with tailored properties.

Table 3: Theoretical Predictions for Roussin-type Analogues

| Analogue System | Predicted Property/Characteristic | Method | Reference |

| Neutral Fe₂(NO)₄S₂ | Diradical character | DFT | researchgate.netrsc.org |

| Co₂(NO)₄(SR)₂ | Butterfly and open isomers | DFT | rsc.org |

| Co₂(NO)₄(SR)₂ | HOMO-LUMO gaps (open > butterfly) | DFT | rsc.org |

Compound List:

this compound (RRS) dianion: [Fe₂(μ-S)₂(CO)₆]²⁻

Neutral analogue of this compound: Fe₂(NO)₄S₂

Cobalt analogues of this compound esters: Co₂(NO)₄(SR)₂

this compound esters (RREs): [Fe₂(μ-RS)₂(NO)₄]

Advanced Research Methodologies and Techniques

Femtosecond Time-Resolved Infrared (TRIR) Spectroscopy

Femtosecond Time-Resolved Infrared (TRIR) spectroscopy is a powerful technique used to study the ultrafast dynamics of chemical reactions. In the context of Roussin's Red Salt esters (RREs), this methodology has been instrumental in understanding the photodissociation dynamics of nitric oxide (NO). researchgate.net

Researchers have synthesized water-soluble RREs, such as [Fe₂(μ-N-acetylcysteine)₂(NO)₄] and [Fe₂(μ-N-acetylpenicillamine)₂(NO)₄], and investigated the photochemical release of NO. researchgate.net By exciting these compounds with laser pulses at wavelengths of 310 and 400 nm, the subsequent dynamics were monitored over a time scale ranging from 300 femtoseconds to 10 microseconds. researchgate.net This broad temporal range allows for a detailed observation of the initial photoreaction, which is the reversible dissociation of NO. researchgate.net In the absence of oxygen, the resulting intermediate, [Fe₂(SR)₂(NO)₃], can react with NO to regenerate the original RRE. researchgate.net However, under aerobic conditions, this intermediate reacts with oxygen, leading to permanent photochemical changes. researchgate.net

These studies are crucial for the development of photoactivated NO precursors, as they provide detailed dynamical information necessary for controlling the spatial, temporal, and dosage aspects of NO delivery to specific targets. researchgate.netresearchgate.net The use of a dye-derivatized RRE has also been explored, demonstrating photochemical NO production upon single-photon excitation. nih.gov

In Situ Spectroelectrochemical Studies

The redox behavior of this compound and its esters has been extensively investigated using electrochemical techniques, particularly cyclic voltammetry, often coupled with spectroscopic methods in what are known as spectroelectrochemical studies. rsc.orgnih.gov These in situ studies provide valuable information on the electronic properties and the stability of different oxidation states of the compounds.

Cyclic voltammetry studies on a series of RREs, [Fe₂(μ-SR)₂(NO)₄], have revealed quasi-reversible, one-electron reduction processes. rsc.org For some esters, two distinct reduction steps are observed. rsc.org The paramagnetic, reduced species, [Fe₂(μ-SR)₂(NO)₄]⁻, can be generated through chemical or electrochemical reduction and have been characterized by techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. rsc.orgnih.gov

EPR spectra of the reduced complexes typically show an isotropic signal near g = 2.0, indicating that the unpaired electron is significantly delocalized over the two iron and two sulfur atoms of the Fe₂S₂ core. rsc.orgnih.gov This delocalization is a key feature of the electronic structure of the reduced species and helps differentiate them from other dinitrosyl iron complexes. rsc.org Furthermore, real-time detection of nitric oxide release during photolysis has been achieved using electrochemical sensors, quantifying the quantum yield of NO generation. acs.orgunt.edu

Combined Experimental and Theoretical Approaches

A comprehensive understanding of this compound and its derivatives has been achieved through the powerful synergy of experimental techniques and theoretical calculations, primarily Density Functional Theory (DFT). rsc.orgnih.gov This combined approach allows for a detailed correlation of experimentally observed properties with the underlying electronic and geometric structures.

Experimental data from X-ray crystallography, IR and UV-vis spectroscopy, and electrochemistry are used to benchmark and validate theoretical models. rsc.orgnih.gov For instance, DFT calculations on RREs have successfully explained the observation of different numbers of NO stretching frequencies (νNO) in the infrared spectra of solid-state samples versus solutions. rsc.orgnih.gov These calculations suggest the presence of multiple spatial isomers in solution with small energy differences, leading to more complex IR spectra. rsc.org

Theoretical calculations have also been crucial in interpreting the results of electrochemical and EPR studies. rsc.org By calculating the distribution of the unpaired electron in the reduced [Fe₂(μ-SR)₂(NO)₄]⁻ species, DFT provides a theoretical basis for the g-values observed in EPR spectroscopy. rsc.org These combined studies have elucidated how the electronic structure is influenced by the nature of the bridging R-groups and have provided insights into the reactivity of these compounds. rsc.orgnih.govillinois.edu

Future Research Directions and Unexplored Avenues

Design and Synthesis of Novel RRS/RRE Analogues with Tunable Properties

A significant future direction lies in the rational design and synthesis of new analogues of Roussin's Red Salt (RRS) and Roussin's Red Esters (RREs) with precisely controlled properties. The modification of the bridging ligands in RREs, [Fe₂(μ-SR)₂(NO)₄], offers a powerful strategy to tune their electronic, spectroscopic, and reactive characteristics. rsc.orgnih.gov By systematically varying the 'R' group of the bridging thiolates, researchers can influence properties such as solubility, stability, and photochemical sensitivity. nih.gov

Synthetic strategies for generating these analogues are diverse. Common methods include the alkylation of the parent this compound, Na₂[Fe₂(μ-S)₂(NO)₄], with alkyl halides, or the reaction of Fe₂(μ-I)₂(NO)₄ with organic thiols. researchgate.netwikipedia.org Another versatile route involves the reaction of dinitrosyl iron complexes like Fe(NO)₂(CO)₂ with various thiols or thiolates. rsc.orgnih.gov This latter method has been successfully employed to synthesize a series of RREs with different alkyl and aryl substituents, such as n-propyl, t-butyl, and pyridyl groups. rsc.org

The goal of this research is to create "designer" RREs for specific applications. For instance, incorporating specific functional groups into the R-ligand could facilitate binding to proteins or other biological targets. researchgate.net Similarly, attaching chromophores could enhance light-harvesting capabilities, leading to more efficient photoactivated nitric oxide (NO) release for therapeutic applications. nih.gov The synthesis of water-soluble RREs, such as [Fe₂(μ-N-acetylcysteine)₂(NO)₄], demonstrates the potential for creating biocompatible NO-donors. researchgate.net Future work will likely focus on creating mixed-ligand esters of the type [Fe₂(μ-SR)(μ-SR')(NO)₄] to introduce multifunctional properties into a single molecule. illinois.eduillinois.edu

| RRE Analogue | Synthetic Precursor(s) | Notable Property/Feature |

| [Fe₂(μ-S-n-Pr)₂(NO)₄] | Fe(NO)₂(CO)₂ + n-PrSH | Characterized by two quasi-reversible, one-electron reductions. rsc.org |

| [Fe₂(μ-S-t-Bu)₂(NO)₄] | Fe(NO)₂(CO)₂ + t-BuSH | Exhibits similar electrochemical behavior to the n-propyl analogue. rsc.org |

| [Fe₂(μ-S-6-methyl-2-pyridyl)₂(NO)₄] | Fe(NO)₂(CO)₂ + 6-methyl-2-pyridinethiol | Shows one quasi-reversible, one-electron reduction. rsc.org |

| [Fe₂(μ-N-acetylcysteine)₂(NO)₄] | Not specified | Water-soluble with a longer lifetime than cysteine-based RREs. researchgate.net |

Deeper Understanding of Complex Reaction Pathways and Intermediates

In the absence of oxygen, this intermediate primarily recombines with NO to regenerate the parent RRE. nih.gov However, in the presence of oxygen, it reacts to initiate permanent photodecomposition, ultimately leading to the release of all four NO molecules per ester. nih.gov Similarly, photolysis of the parent RRS dianion, [Fe₂S₂(NO)₄]²⁻, in aerobic aqueous solution leads to the quantitative formation of Roussin's Black Salt anion, [Fe₄S₃(NO)₇]⁻, via a series of complex steps. acs.org Flash photolysis studies suggest the initial formation of an [Fe₂S₂(NO)₃]²⁻ intermediate. researchgate.net

Future research will aim to further characterize these and other reaction intermediates. A deeper mechanistic understanding is crucial for controlling the reactivity of these compounds, particularly for applications in controlled NO-release. For example, understanding how the nature of the R-group in RREs affects the lifetime and reactivity of the [Fe₂(SR)₂(NO)₃] intermediate could lead to the design of more efficient photo-donors. nih.gov Moreover, exploring the cleavage of the N–O bond within the nitrosyl ligand, a reaction pathway facilitated by certain coordination modes, could open up new avenues in synthetic chemistry beyond simple NO release. nih.govacs.org

| Reaction | Reactant | Key Intermediate | Primary Product(s) |

| RRE Photolysis (anaerobic) | [Fe₂(SR)₂(NO)₄] | [Fe₂(SR)₂(NO)₃] | Recombination to [Fe₂(SR)₂(NO)₄] nih.gov |

| RRE Photolysis (aerobic) | [Fe₂(SR)₂(NO)₄] | [Fe₂(SR)₂(NO)₃] | 4 NO + decomposition products nih.gov |

| RRS Photolysis (aerobic, aq.) | [Fe₂S₂(NO)₄]²⁻ | [Fe₂S₂(NO)₃]²⁻ | [Fe₄S₃(NO)₇]⁻ acs.orgresearchgate.net |

Development of Advanced Computational Models for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying the electronic structure and properties of Roussin's salts and their analogues. nih.govnih.gov These models provide insights that are often difficult to obtain experimentally. For example, DFT calculations have been used to investigate the two spatial isomers of RREs that exist in solution, revealing a small energy difference between them and explaining subtle features in their infrared spectra. rsc.orgresearchgate.net

Advanced computational models can accurately predict various properties, including:

Spectroscopic Data: Calculating vibrational frequencies (νNO) helps in interpreting experimental IR spectra. rsc.orgnih.gov

Electronic Structure: DFT studies can map spin density distributions, which is crucial for understanding the magnetic properties and reactivity of these complexes. nih.gov For instance, calculations have shown that in the reduced, paramagnetic form of RREs, the unpaired electron is significantly delocalized over the iron and sulfur atoms. rsc.org

Reaction Energetics: Theoretical models can calculate the energy profiles of reaction pathways, helping to elucidate mechanisms and predict the stability of intermediates. mdpi.com

A key challenge and future direction is the development of more accurate and predictive models. There can be striking differences in the results obtained from different computational methods; for instance, pure and hybrid exchange-correlation functionals in DFT can yield dramatically different spin density profiles for iron nitrosyls. nih.gov Future work will focus on refining these methods and benchmarking them against experimental data to improve their predictive power. The development of multiscale models, combining quantum mechanics with molecular mechanics (QM/MM), could also allow for the study of these complexes in more complex biological environments.

Exploration of Roussin-type Clusters in New Chemical Catalysis

Iron-sulfur clusters are ubiquitous in nature, where they function as essential cofactors in enzymes that catalyze a wide range of critical reactions, including electron transfer and the activation of small molecules. bohrium.comnih.gov This biological precedent suggests that synthetic iron-sulfur clusters, including Roussin-type complexes, hold significant, yet largely unexplored, potential as catalysts in synthetic chemistry.

The structural and electronic features of Roussin's salts—containing a [2Fe-2S] core and redox-active nitrosyl ligands—make them intriguing candidates for catalysis. Research in this area is still nascent but expanding. The goal is to harness the unique reactivity of these clusters to perform transformations relevant to organic synthesis and energy science. yale.edu For example, their ability to undergo reversible redox processes could be exploited in electron transfer catalysis.

Future research will focus on several key areas:

Screening for Catalytic Activity: Systematically testing RRS, RREs, and novel analogues for activity in various catalytic reactions, such as hydrogenations, isomerizations, and C-C bond-forming reactions. nih.gov

Heterogenization: Immobilizing Roussin-type clusters on solid supports to create robust and recyclable catalysts.

Bio-inspired Catalysis: Designing new Roussin-type clusters that mimic the active sites of iron-sulfur enzymes to catalyze challenging transformations like N₂ or CO₂ reduction. yale.edu

Mechanistic Studies: Combining experimental and computational methods to understand the catalytic cycle and the role of the iron-sulfur-nitrosyl core in activating substrates.

The exploration of Roussin-type clusters in catalysis represents a frontier in inorganic chemistry, with the potential to uncover new and efficient catalytic systems based on earth-abundant elements. yale.edunih.gov

Q & A

Q. What are the standard synthetic protocols for Roussin’s Red Salt (RRS) esters, and how do R-group variations influence structural stability?

- Methodological Answer : RRS esters [Fe₂(μ-RS)₂(NO)₄] are synthesized via ligand substitution, where thiolate (RS⁻) groups replace bridging sulfides in parent complexes. Structural stability is assessed using X-ray crystallography, revealing Fe-Fe distances (~2.70–2.74 Å) and Fe-S bond lengths (~2.28 Å) that correlate with R-group steric/electronic effects. For example, bulkier R-groups (e.g., t-Bu) increase Fe-Fe distances, reducing stability . Crystallographic data (Table 5 in ) provide bond metrics for validation.

Q. How do IR spectroscopy and cyclic voltammetry characterize RRS derivatives?

- Methodological Answer : IR spectroscopy identifies NO vibrational modes: neutral RRS esters show three NO stretches (1775, 1748, 1810 cm⁻¹) in solution, attributed to cis/trans isomer overlap. Solid-state IR simplifies to two bands (1727, 1704 cm⁻¹) due to exclusive trans-isomer presence. Cyclic voltammetry reveals two quasi-reversible one-electron reductions (e.g., −1.16 V and −1.84 V for R = n-Pr), indicating redox-active Fe centers. These methods distinguish electronic effects of R-groups .

Q. What role does RRS play in nitric oxide (NO) storage and delivery in biological systems?

- Methodological Answer : RRS esters act as NO reservoirs due to labile Fe-NO bonds. NO release is quantified via chemiluminescence or amperometric sensors under photochemical/thermal stimulation. For instance, RRS derivatives with electron-withdrawing R-groups exhibit enhanced NO release under visible light, monitored via UV-vis spectroscopy .

Advanced Research Questions

Q. How do cis/trans isomerism and R-group electronic properties affect redox potentials and NO-release kinetics in RRS esters?

- Methodological Answer : DFT calculations (ADF 2006.01, TZ2P basis set) show cis-isomers are ~3 kcal/mol higher in energy than trans, influencing solution equilibria. Redox potentials (e.g., −1.20 V for R = 6-methyl-2-pyridyl) correlate with R-group electron density. Trans-isomers exhibit lower reduction potentials due to stabilized LUMOs. Kinetic studies (stopped-flow spectroscopy) reveal cis-isomers release NO faster due to weaker Fe-NO back-bonding .

Q. What discrepancies exist between DFT-calculated and experimental redox potentials, and how can they be resolved?

- Methodological Answer : DFT underestimates reduction potentials by 0.2–0.4 V due to approximations in solvation models and electron correlation. Hybrid functionals (e.g., B3LYP-D3) with explicit solvent corrections improve accuracy. Experimental validation via EPR (g = 1.998–2.004 for reduced species) confirms spin density localization on Fe-S centers, aligning with SOMO calculations .

Q. How can RRS-protein interactions be modeled to study NO transfer in enzymatic systems?

- Methodological Answer : HiPIP protein-bound [4Fe4S] clusters react with NO to form Roussin’s Black Salt (RBS) and RRE species, monitored via IR (1798 cm⁻¹ loss for RBS → RRE conversion) and EPR. Competitive assays with O₂ reveal trace O₂ shifts products toward RRE, mimicking cellular repair mechanisms. Molecular docking simulations predict Fe-S cluster nitrosylation sites .

Q. What experimental designs resolve contradictions in Fe-Fe bonding descriptions across RRS studies?

- Methodological Answer : Conflicting reports on Fe-Fe bonding (metallic vs. anti-ferromagnetic) are addressed via magnetic susceptibility measurements and X-ray absorption spectroscopy (XAS). For example, μ-effective values <1.73 μB confirm anti-ferromagnetic coupling, while Fe K-edge XAS quantifies metal-ligand covalency .

Methodological Best Practices

- Data Reproducibility : Deposit crystallographic data (e.g., CCDC entries) and computational input files in repositories like Zenodo. Include experimental details (e.g., scan rates in voltammetry) in Supplementary Information .

- Contradiction Analysis : Use multi-technique validation (e.g., IR + EPR + DFT) to reconcile structural/electronic ambiguities. For example, EPR silence in neutral RRS esters confirms anti-ferromagnetic coupling, while reduced species show radical signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.